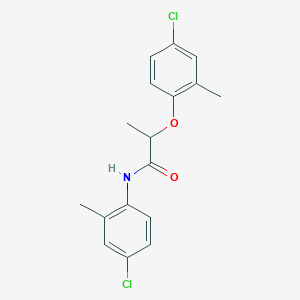
2-(4-chloro-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It belongs to the family of phenoxy herbicides, which are known for their ability to mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of the targeted weeds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mecoprop involves the reaction of 4-chloro-2-methylphenol with propionic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phenol ester, which is then further reacted with 4-chloro-2-methylphenylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the production of Mecoprop is typically carried out in large-scale reactors under controlled conditions to ensure the purity and yield of the compound. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: Mecoprop undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Mecoprop can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction of Mecoprop can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involving Mecoprop typically use nucleophiles such as halides or alkyl groups in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.
Reduction: The reduction of Mecoprop results in the formation of the corresponding amine derivative.
Substitution: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Mecoprop has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenoxy herbicides.
Biology: Employed in studies related to plant growth regulation and weed control mechanisms.
Medicine: Investigated for potential therapeutic uses in treating certain types of cancers due to its ability to interfere with cell growth.
Industry: Utilized in the development of new herbicidal formulations and as a benchmark for evaluating the efficacy of other herbicides.
Wirkmechanismus
Mecoprop exerts its herbicidal effects by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of broad-leaf weeds. The compound binds to auxin receptors in the plant cells, disrupting normal growth processes and causing the weeds to grow uncontrollably until they die.
Molecular Targets and Pathways Involved:
Auxin Receptors: Mecoprop binds to auxin receptors, leading to the disruption of normal plant growth processes.
Growth Pathways: The compound interferes with various growth pathways, including cell elongation and division, resulting in the death of the targeted weeds.
Vergleich Mit ähnlichen Verbindungen
MCPA (2-methyl-4-chlorophenoxyacetic acid)
2,4-D (2,4-dichlorophenoxyacetic acid)
2,4,5-T (2,4,5-trichlorophenoxyacetic acid)
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-10-8-13(18)4-6-15(10)20-17(21)12(3)22-16-7-5-14(19)9-11(16)2/h4-9,12H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDKBCBPIIEJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














